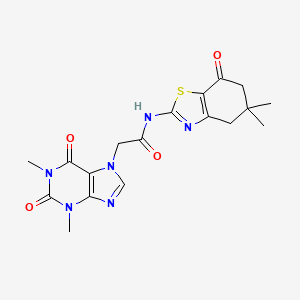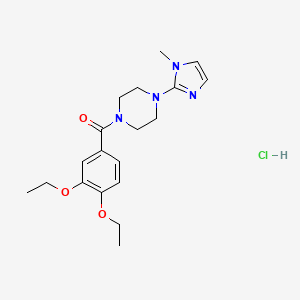
ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phenyl group and the ester functionality. The tetrahydrofuran moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to reduce the use of hazardous solvents and reagents.
化学反应分析
Types of Reactions
Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the production of specialty chemicals or as a precursor for advanced materials.
作用机制
The mechanism by which ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies, such as binding assays, molecular docking, and in vivo experiments.
相似化合物的比较
Similar Compounds
Compounds similar to ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate include other pyrrole derivatives, such as:
- Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
ethyl 2-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-3-27-21(26)16-13(2)23-18(17(16)14-8-5-4-6-9-14)19(24)20(25)22-12-15-10-7-11-28-15/h4-6,8-9,15,23H,3,7,10-12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBZCKYGLNLFPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3CCCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)

![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)
![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)


![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)
![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)
